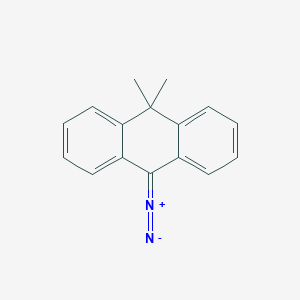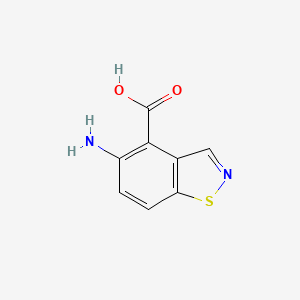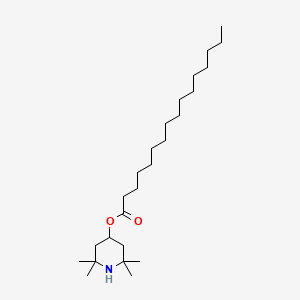
2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate is an organic compound known for its role in various industrial and scientific applications. It is a multi-constituent substance, often found in a mixture with 2,2,6,6-tetramethylpiperidin-4-yl octadecanoate . The compound is characterized by its molecular formula, C25H49NO2, and is used primarily as a light stabilizer in various materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate typically involves the esterification of hexadecanoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. This reaction is carried out under acidic conditions, often using a catalyst to facilitate the esterification process . The reaction mass is then purified to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow synthesis techniques. This method ensures a consistent and high-yield production of the compound, which is essential for its application as a light stabilizer in polymers and other materials .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Substitution: It can react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant for the oxidation reactions.
Substitution: Iodine is used as a catalyst for substitution reactions involving heterocyclic thiols.
Major Products
The major products formed from these reactions include hydroxylamines and sulfenamide compounds, which have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate involves its ability to scavenge free radicals and prevent the degradation of materials exposed to UV radiation. The compound interacts with free radicals, neutralizing them and thereby protecting the material from oxidative damage . This process involves the formation of stable nitroxide radicals, which are less reactive and do not propagate the degradation process .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl octadecanoate: Often found in a mixture with 2,2,6,6-Tetramethylpiperidin-4-yl hexadecanoate, this compound shares similar properties and applications.
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in various chemical reactions.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Another related compound used in polymer stabilization.
Uniqueness
This compound is unique due to its specific application as a light stabilizer in polymers. Its ability to effectively scavenge free radicals and prevent UV-induced degradation makes it a valuable compound in various industrial applications .
Propiedades
Número CAS |
85916-01-4 |
|---|---|
Fórmula molecular |
C25H49NO2 |
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl) hexadecanoate |
InChI |
InChI=1S/C25H49NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-20-24(2,3)26-25(4,5)21-22/h22,26H,6-21H2,1-5H3 |
Clave InChI |
YSSBODGKHOXDDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


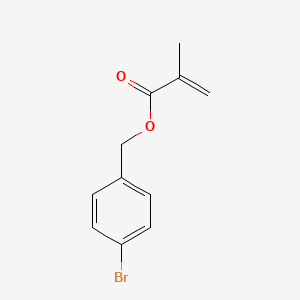
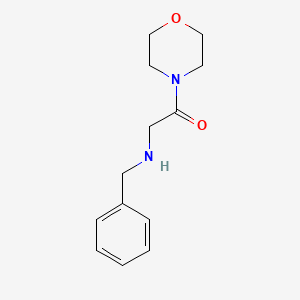
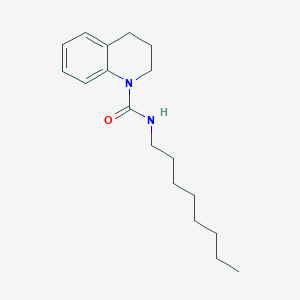
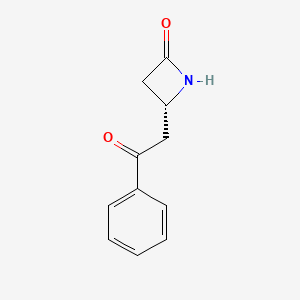


![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
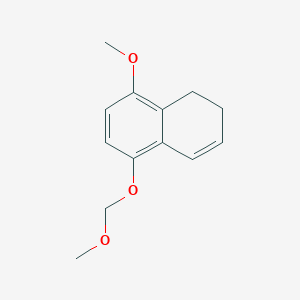
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
